molecular formula C19H21NO3 B14886645 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine

Cat. No.: B14886645
M. Wt: 311.4 g/mol
InChI Key: DEALWTNJDFBZRM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and an isochroman-1-ylmethyl group linked through a methanamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine typically involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core and the isochroman-1-ylmethyl group, followed by their coupling through a methanamine linkage. Key steps may include:

    Formation of the Dihydrobenzo[b][1,4]dioxin Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Isochroman-1-ylmethyl Group: This involves the functionalization of isochroman derivatives, often through alkylation or acylation reactions.

    Coupling Reaction: The final step involves the coupling of the two moieties through a methanamine bridge, typically using reductive amination or similar methodologies.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or fully reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Conditions for substitution reactions may involve halogenating agents, Friedel-Crafts catalysts, or nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may serve as a probe or ligand in biochemical assays, particularly those involving enzyme interactions or receptor binding.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects in treating diseases.

    Industry: Its structural features may be useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic components.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

    2,3-Dihydrobenzo[b][1,4]dioxin Derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their substituents.

    Isochroman Derivatives: Compounds with the isochroman moiety but varying in their functional groups or linkages.

Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with tailored functionalities for specific applications.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine

InChI

InChI=1S/C19H21NO3/c1-2-6-16-14(5-1)9-10-21-19(16)12-20-11-15-13-22-17-7-3-4-8-18(17)23-15/h1-8,15,19-20H,9-13H2

InChI Key

DEALWTNJDFBZRM-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=CC=CC=C21)CNCC3COC4=CC=CC=C4O3

Origin of Product

United States

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